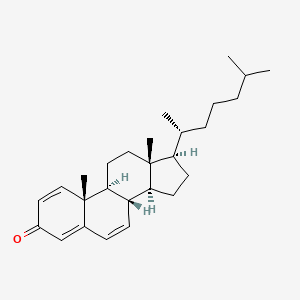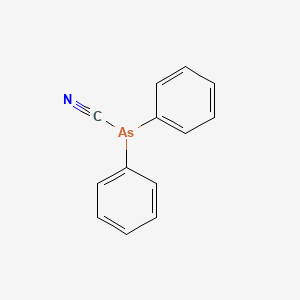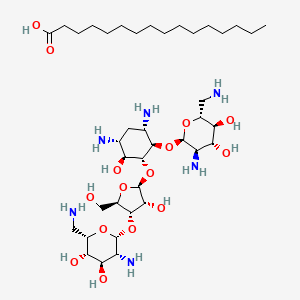
Flurothyl
Vue d'ensemble
Description
Flurotyl is an ether.
Flurothyl is a convulsant primarily used in experimental animals. It was formerly used to induce convulsions as a alternative to electroshock therapy.
A convulsant primarily used in experimental animals. It was formerly used to induce convulsions as a alternative to electroshock therapy.
Applications De Recherche Scientifique
Induction de crises chez les animaux de laboratoire
Le Flurothyl est largement utilisé en recherche neuroscientifique pour induire des crises chez les animaux de laboratoire, en particulier les rongeurs. Cette application est cruciale pour l'étude des mécanismes de l'épilepsie, l'évaluation de l'efficacité des médicaments anticonvulsivants et la compréhension des effets neurobiologiques des crises .
Investigation des mécanismes de l'anesthésie
Malgré ses propriétés convulsivantes, le this compound présente des similitudes structurales avec certains composés anesthésiques. Les chercheurs utilisent le this compound pour explorer les mécanismes sous-jacents à l'anesthésie générale. La comparaison de ses effets avec ceux des anesthésiques connus contribue au développement de l'anesthésie plus sûre et plus ciblée.
Utilisation historique en recherche psychiatrique
Historiquement, le this compound a été utilisé en recherche psychiatrique pour étudier les effets de la thérapie convulsive. Bien qu'il ne soit plus couramment utilisé en raison de la difficulté à contrôler le dosage et des effets secondaires potentiels, il a joué un rôle dans le développement des traitements psychiatriques.
Test de médicaments neuroprotecteurs
Les crises induites par le this compound permettent aux scientifiques de tester les propriétés neuroprotectrices de nouveaux médicaments. En induisant des crises contrôlées, les chercheurs peuvent évaluer dans quelle mesure un médicament peut protéger les tissus nerveux des dommages .
Étude des seuils convulsifs
Le this compound est essentiel pour déterminer le seuil convulsif dans les modèles animaux. Ces informations sont précieuses pour comprendre la variabilité individuelle de la susceptibilité aux crises et pour tester les effets d'abaissement du seuil de médicaments potentiels .
Modélisation d'épisodes de crises aiguës
Le this compound est utilisé pour modéliser les épisodes de crises aiguës chez les animaux, fournissant des informations sur la phase aiguë des troubles convulsifs et contribuant au développement de traitements capables d'interrompre la progression des crises .
Compréhension de l'impact neurodéveloppemental
En induisant des crises chez des rats immatures, le this compound aide les chercheurs à étudier l'impact des crises sur le développement du cerveau. Ces recherches sont importantes pour comprendre et traiter l'épilepsie chez les enfants .
Exploration des voies cellulaires
La capacité du this compound à induire des crises permet également d'explorer les voies cellulaires affectées pendant l'activité convulsive. Cela peut conduire à une meilleure compréhension de la base moléculaire des crises et au développement de thérapies ciblées.
Ces applications mettent en évidence la polyvalence du this compound en recherche scientifique, contribuant à notre compréhension des troubles neurologiques et au développement de nouvelles stratégies thérapeutiques. Informations extraites de NCATS Inxight Drugs et d'autres ressources scientifiques .
Mécanisme D'action
Target of Action
Flurothyl is a volatile liquid drug from the halogenated ether family . It is primarily used in experimental animals and was formerly used to induce convulsions as an alternative to electroshock therapy
Mode of Action
This compound acts as a stimulant and convulsant . It has the opposite effects of inhaled anaesthetic agents such as diethyl ether .
Biochemical Pathways
It is known that several compounds related to the halogenated ether anesthetics have similar convulsant effects rather than producing sedation, which has been helpful in studying the mechanism of action of these drugs .
Pharmacokinetics
It is known that this compound is a volatile liquid and is excreted from the body by the lungs in an unchanged state .
Result of Action
The molecular and cellular effects of this compound’s action primarily result in the induction of seizures . This convulsant property of this compound has been used in scientific research for inducing seizures in laboratory animals .
Safety and Hazards
Orientations Futures
Research on flurothyl continues to explore its mechanisms of action, potential therapeutic applications (such as in epilepsy management), and safer alternatives for inducing seizures in experimental models. Further studies are needed to elucidate its precise interactions with neurotransmitter receptors and to develop targeted therapies .
Analyse Biochimique
Biochemical Properties
Flurothyl acts as a stimulant and convulsant, which is the opposite effect of inhaled anesthetic agents like diethyl ether. It interacts with various biomolecules, particularly the gamma-aminobutyric acid (GABA) receptors in the brain. This compound is known to antagonize GABA_A receptors, leading to increased neuronal excitability and convulsions . This interaction is crucial for its role in inducing seizures for experimental purposes.
Cellular Effects
This compound has significant effects on various types of cells, particularly neurons. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s antagonistic action on GABA_A receptors results in increased neuronal firing and excitability, which can lead to seizures . Additionally, this compound exposure has been shown to affect gene expression related to neuronal excitability and synaptic function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and blocking GABA_A receptors, which are inhibitory neurotransmitter receptors in the brain. This inhibition prevents GABA from exerting its calming effects on neurons, leading to increased neuronal activity and convulsions . The blockade of GABA_A receptors by this compound disrupts the balance between excitatory and inhibitory signals in the brain, resulting in seizures.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is a clear and stable liquid with a mild ethereal odor, and its vapors are non-flammable . It is excreted from the body by the lungs in an unchanged state. Repeated exposure to this compound can lead to the development of spontaneous seizures in animal models, which may remit over time without intervention . The stability and degradation of this compound in laboratory settings are crucial for its consistent use in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce mild convulsions, while higher doses can lead to severe and prolonged seizures . The threshold for inducing seizures is dose-dependent, and toxic or adverse effects can occur at high doses. In mice, repeated exposure to this compound has been used to model epileptogenesis and study the development of spontaneous seizures .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . It is primarily excreted unchanged through the lungs, indicating minimal metabolic transformation in the body. The lack of significant metabolism suggests that this compound’s effects are primarily due to its direct interaction with neuronal receptors rather than metabolic byproducts.
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through inhalation. Once inhaled, it rapidly diffuses into the bloodstream and reaches the brain, where it exerts its convulsant effects . The compound’s distribution is influenced by its volatility and ability to cross the blood-brain barrier. This compound’s localization in the brain is critical for its role in inducing seizures.
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membranes, where it interacts with GABA_A receptors . This localization is essential for its activity as a convulsant, as it allows this compound to effectively block inhibitory signals and promote neuronal excitability. The compound’s ability to target specific receptors within the brain highlights its potential for studying seizure mechanisms and developing new treatments for epilepsy.
Propriétés
IUPAC Name |
1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPPDNUWZNWPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046516 | |
| Record name | Flurothyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-36-8 | |
| Record name | 1,1′-Oxybis[2,2,2-trifluoroethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurothyl [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurothyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flurothyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flurothyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,2-trifluoroethyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROTHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z467FG2YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
122.5-123 | |
| Record name | Flurothyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: This section is not applicable to flurothyl, as it is not known to have catalytic properties.
A: While computational studies on this compound itself are limited within the provided research, computational approaches like quantitative structure-activity relationship (QSAR) modeling can be employed to investigate the relationship between the structure of this compound and its convulsant activity. [, ] Further research using computational methods could provide valuable insights into the interaction of this compound with its molecular targets and potentially aid in the development of safer alternatives.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not explicitly addressed in the provided research papers.
ANone: This section is not explicitly addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
A: The research on this compound utilized various resources, including animal models, behavioral testing paradigms (e.g., fear conditioning, seizure susceptibility tests), and neuroimaging techniques like diffusion-weighted MRI. [, , , , , , , , , , , , , , , ] Electrophysiological recordings in brain slices were also employed to investigate synaptic transmission. [] Additionally, molecular biology techniques like Western blotting were used to examine protein expression levels. []
A: The research on this compound involved collaboration across various disciplines, including pharmacology, neuroscience, anesthesiology, and psychology. [, , , , , , , ] This interdisciplinary approach is crucial for understanding the complex mechanisms of action of this compound, its effects on the central nervous system, and its potential applications and limitations in different contexts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















